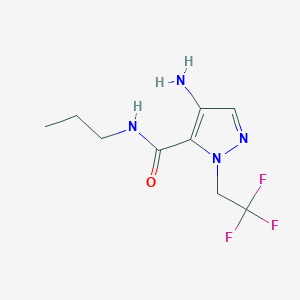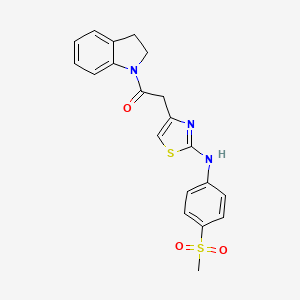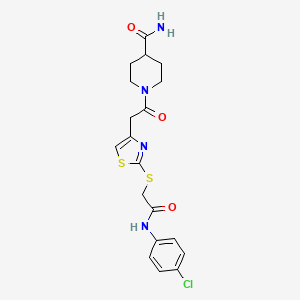
1-(2-(2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-(2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide” is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Research involves the synthesis of new compounds with potential anticancer activity. For example, thiophene-based compounds, including those incorporating thiazole and thiazolidinone rings, have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. These studies aim to discover new anticancer agents with improved efficacy and selectivity (Atta & Abdel‐Latif, 2021).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from natural sources, like visnaginone and khellinone, have been synthesized and tested for their anti-inflammatory and analgesic properties. The research focuses on designing molecules that can inhibit cyclooxygenase enzymes, offering potential therapeutic strategies for inflammation and pain management without the direct mention of specific compound names (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
The development of new antimicrobial agents is crucial in the fight against resistant bacterial and fungal strains. Research into novel pyridine derivatives has shown variable and modest activity against specific pathogens, underscoring the continuous need for new antimicrobial compounds. This research is essential for addressing the growing concern of antimicrobial resistance (Patel, Agravat, & Shaikh, 2011).
Alzheimer's Disease Treatment
The synthesis of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives aims to discover new drug candidates for Alzheimer's disease. These compounds have been evaluated for their enzyme inhibition activity against acetylcholinesterase, a target for treating Alzheimer’s disease symptoms, showcasing the potential for new therapeutic agents (Rehman et al., 2018).
Tuberculosis Treatment
Designing and synthesizing novel compounds to inhibit Mycobacterium tuberculosis GyrB, an essential enzyme for bacterial DNA replication, represents a promising research direction for tuberculosis treatment. Thiazole-aminopiperidine hybrid analogues have shown activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating potential for developing new antituberculosis drugs (Jeankumar et al., 2013).
Propiedades
IUPAC Name |
1-[2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3S2/c20-13-1-3-14(4-2-13)22-16(25)11-29-19-23-15(10-28-19)9-17(26)24-7-5-12(6-8-24)18(21)27/h1-4,10,12H,5-9,11H2,(H2,21,27)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQAPSKAUCSOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2723933.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2723934.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2723935.png)
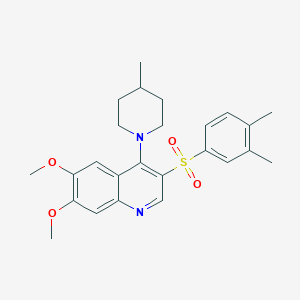
![3-({4-[(4-Methylpiperidin-1-yl)carbonyl]phenoxy}methyl)-1-(2-thienylacetyl)piperidine](/img/structure/B2723937.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2723939.png)

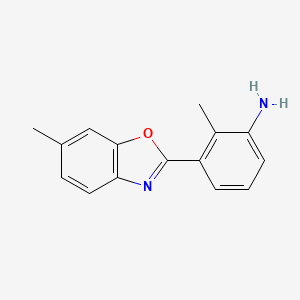

![N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide](/img/structure/B2723945.png)
![3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2723949.png)
![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2723950.png)
